3-chloro-2-fluoro-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide
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Overview
Description
3-Chloro-2-fluoro-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of halogenated pyridines This compound is characterized by the presence of chlorine and fluorine atoms attached to a pyridine ring, along with a phenylcyclopropylmethyl group and a carboxamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-2-fluoro-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide typically involves multiple steps, including halogenation, cyclopropylation, and amide formation. One common synthetic route involves the following steps:
Cyclopropylation: The phenylcyclopropylmethyl group can be introduced through a cyclopropanation reaction, where a phenyl-substituted alkene reacts with a diazo compound in the presence of a metal catalyst.
Amide Formation: The final step involves the formation of the carboxamide group through the reaction of the halogenated pyridine derivative with an appropriate amine under suitable conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the halogen atoms (chlorine and fluorine) can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can participate in oxidation reactions to form corresponding N-oxides or reduction reactions to form reduced derivatives.
Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).
Major Products:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Pyridine N-oxides.
Reduction Products: Reduced pyridine derivatives.
Coupling Products: Biaryl compounds.
Scientific Research Applications
3-Chloro-2-fluoro-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs targeting specific diseases.
Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its halogenated structure.
Mechanism of Action
The mechanism of action of 3-chloro-2-fluoro-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or modulation of their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The phenylcyclopropylmethyl group may contribute to its lipophilicity and ability to cross biological membranes.
Comparison with Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with similar structural features.
2-Chloro-5-fluoropyridine: A simpler halogenated pyridine with fewer substituents.
N-[(1-Phenylcyclopropyl)methyl]pyridine-4-carboxamide: A compound lacking the halogen atoms but retaining the phenylcyclopropylmethyl and carboxamide groups.
Uniqueness: 3-Chloro-2-fluoro-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide is unique due to the combination of halogen atoms (chlorine and fluorine) and the phenylcyclopropylmethyl group, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms can enhance its reactivity and binding interactions, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-chloro-2-fluoro-N-[(1-phenylcyclopropyl)methyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O/c17-13-12(6-9-19-14(13)18)15(21)20-10-16(7-8-16)11-4-2-1-3-5-11/h1-6,9H,7-8,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBWXXBDRWIYOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C2=C(C(=NC=C2)F)Cl)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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